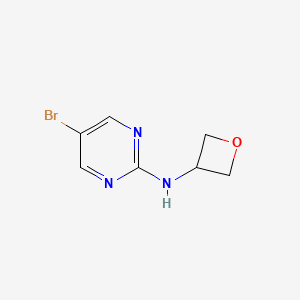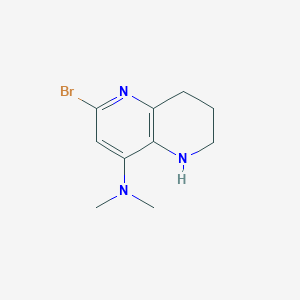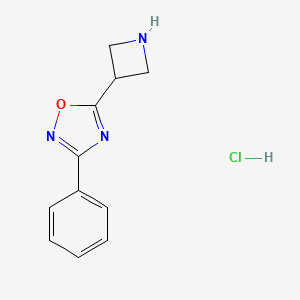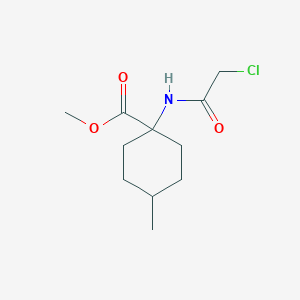![molecular formula C6H10ClN3O2 B1377827 Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1375909-46-8](/img/structure/B1377827.png)
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is an organic compound with the CAS Number: 1375909-46-8 . It has a molecular weight of 191.62 . The IUPAC name for this compound is tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione hydrochloride .
Molecular Structure Analysis
The InChI code for Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is 1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h7,10H,1-3H2,(H,8,11);1H .Physical And Chemical Properties Analysis
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a powder at room temperature . It has a melting point of 223-224 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Applications
Solubility and Partitioning in Biologically Relevant Solvents
A novel antifungal compound of the 1,2,4-triazole class demonstrated poor solubility in buffer solutions and hexane but better solubility in alcohols, suggesting potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Antibacterial Activity
New derivatives of thiazolidine-2,4-dione were synthesized and showed in vitro antimicrobial activities against pathogens like Staphylococcus aureus and Proteus vulgaris, indicating their potential as antibacterial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Neurological Disorder Research
Anticonvulsant Screening
Substituted piperazine and aniline derivatives of oxazolidin-2,4-diones and imidazolidin-2,4-diones showed potential anticonvulsant activity in various tests, suggesting their usefulness in researching neurological disorders (Dhanawat, Banerjee, & Shrivastava, 2011).
Drug Development and Pharmacophore Modeling
Pharmacophore Models for Serotonin Receptors
Studies on derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione hydrochloride have focused on their affinity for 5-HT(1A) and α(1)-adrenoceptors, contributing to the development of new drugs with potential antidepressant or antipsychotic effects (Handzlik et al., 2011).
Antiviral Research
Diketopiperazine Derivatives for Antivirus Activity
Derivatives isolated from marine-derived Streptomyces sp. showed modest to potent antivirus activity against influenza A (H1N1) virus, indicating the potential for developing new antiviral agents from natural products (Wang et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h4,7H,1-3H2,(H,8,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPINYSEWSOODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
CAS RN |
1375909-46-8 |
Source


|
| Record name | octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)


![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)




![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)
